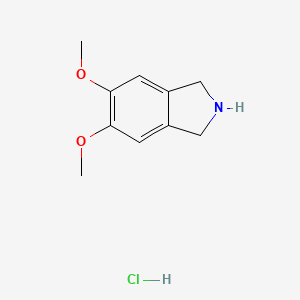

5,6-Dimethoxyisoindoline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,6-dimethoxy-2,3-dihydro-1H-isoindole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-12-9-3-7-5-11-6-8(7)4-10(9)13-2;/h3-4,11H,5-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDORVHRERXVLHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CNCC2=C1)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114041-17-7 | |

| Record name | 1H-Isoindole, 2,3-dihydro-5,6-dimethoxy-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114041-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5,6-Dimethoxyisoindoline Hydrochloride (CAS 114041-17-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Scaffold for CNS and Anticancer Research

5,6-Dimethoxyisoindoline hydrochloride, a heterocyclic amine, presents itself as a structurally intriguing building block for medicinal chemistry and drug discovery. Its core isoindoline framework is a privileged scaffold found in a variety of biologically active compounds. The strategic placement of two methoxy groups on the benzene ring significantly influences its electronic properties and potential interactions with biological targets. While specific research on this particular hydrochloride salt is emerging, the broader family of isoindoline and related isoquinoline derivatives has shown significant promise in diverse therapeutic areas, including neurodegenerative diseases and oncology.[1][2][3] This guide provides a comprehensive overview of the known and predicted properties of this compound, a plausible synthetic route, detailed analytical characterization, and a discussion of its potential applications in modern drug discovery.

Physicochemical Properties: A Foundation for Experimental Design

Understanding the fundamental physicochemical properties of a compound is paramount for its effective use in a research setting. The following table summarizes the key properties of 5,6-Dimethoxyisoindoline and its hydrochloride salt.

| Property | Value | Source/Comment |

| Chemical Name | 5,6-Dimethoxy-2,3-dihydro-1H-isoindole hydrochloride | IUPAC |

| Synonyms | 2,3-Dihydro-5,6-dimethoxy-1H-Isoindole Hydrochloride | Chemical Suppliers |

| CAS Number | 114041-17-7 | N/A |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [4] |

| Molecular Weight | 215.68 g/mol | [4] |

| Appearance | White to off-white solid (Predicted) | Based on similar compounds |

| Melting Point | 108 °C (for free base, 5,6-dimethoxyindoline) | [5] |

| >200 °C (Predicted for HCl salt) | Hydrochloride salts of amines typically have significantly higher melting points than their corresponding free bases. | |

| Solubility | Soluble in water, DMSO, and ethanol.[6][7][8] | The hydrochloride form enhances aqueous solubility. DMSO is a common solvent for polar organic compounds.[7][8] |

| pKa | 8.5 - 9.5 (Predicted for the secondary amine) | Typical range for secondary amines, influencing its charge state at physiological pH. |

Proposed Synthesis Workflow: A Rational Approach to a Key Intermediate

Detailed Experimental Protocol:

Step 1: Synthesis of N-benzyl-5,6-dimethoxyisoindoline

-

To a solution of 1,2-dimethoxy-4,5-bis(bromomethyl)benzene (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF, add potassium carbonate (2.5 equivalents) and benzylamine (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-benzyl-5,6-dimethoxyisoindoline.

Causality: The use of a mild base like potassium carbonate facilitates the nucleophilic attack of benzylamine on the benzylic bromides without causing significant side reactions. Benzylamine serves as a readily available source of nitrogen and the resulting N-benzyl group can be easily removed in the subsequent step.

Step 2: Synthesis of 5,6-Dimethoxyisoindoline (Free Base)

-

Dissolve the N-benzyl-5,6-dimethoxyisoindoline (1 equivalent) in ethanol or methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously for 4-12 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 5,6-dimethoxyisoindoline free base.

Causality: Catalytic hydrogenation is a clean and efficient method for the debenzylation of amines. The palladium catalyst facilitates the cleavage of the C-N bond of the benzyl group under a hydrogen atmosphere.

Step 3: Formation of this compound

-

Dissolve the crude 5,6-dimethoxyisoindoline in a minimal amount of a non-polar solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in ether or dioxane (1.1 equivalents) with stirring.

-

A precipitate should form immediately.

-

Continue stirring for 30 minutes to ensure complete salt formation.

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Causality: The free base is converted to its hydrochloride salt to improve its stability, crystallinity, and solubility in aqueous media for biological testing.

Analytical Characterization: A Spectroscopic Fingerprint

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the predicted spectral data for this compound.

Predicted ¹H and ¹³C NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The predicted spectra for this compound in DMSO-d₆ are detailed below.

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5-10.5 | br s | 2H | N-H₂⁺ (broadened due to exchange) |

| ~7.00 | s | 2H | Ar-H (H-4, H-7) |

| ~4.40 | s | 4H | Ar-CH₂-N |

| ~3.80 | s | 6H | O-CH₃ |

¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~148.0 | Ar-C-OCH₃ (C-5, C-6) |

| ~125.0 | Quaternary Ar-C (C-3a, C-7a) |

| ~108.0 | Ar-CH (C-4, C-7) |

| ~56.0 | O-CH₃ |

| ~51.0 | Ar-CH₂-N |

Interpretation: The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. The two aromatic protons (H-4 and H-7) and the two methoxy groups are chemically equivalent, each giving rise to a single singlet. The four benzylic protons of the isoindoline ring are also equivalent and will appear as a singlet. The N-H protons of the hydrochloride salt are expected to be a broad singlet due to quadrupole broadening and exchange with residual water in the solvent. The ¹³C NMR spectrum will show five distinct signals corresponding to the different carbon environments in the molecule.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be expected to show the molecular ion for the free base.

-

Expected [M+H]⁺: m/z = 180.1025 (for C₁₀H₁₄NO₂)

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| 2800-2400 (broad) | N-H stretch (ammonium salt) |

| 2950-2850 | C-H stretch (aliphatic and methoxy) |

| ~1610, ~1500 | C=C stretch (aromatic) |

| ~1260, ~1040 | C-O stretch (aryl ether) |

Potential Applications and Biological Context: A Scaffold of Opportunity

The isoindoline scaffold is a key feature in numerous compounds with significant biological activity. This suggests that this compound could serve as a valuable starting point for the development of novel therapeutic agents.

-

Neurodegenerative Diseases : Derivatives of isoindoline-1,3-dione have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease.[1] The 5,6-dimethoxyisoindoline core could be elaborated to explore this therapeutic avenue.

-

Anticancer Activity : Numerous isoindoline derivatives have demonstrated potent anticancer effects through various mechanisms, including the inhibition of tyrosine kinases and antiproliferative effects against various cancer cell lines such as A549 (lung), HeLa (cervical), and MCF-7 (breast).[3][11] Additionally, related structures have been shown to inhibit carbonic anhydrase, an enzyme overexpressed in many tumors.[2]

-

Analgesic Properties : Research into isoindoline-1,3-dione derivatives has also indicated potential for the development of non-steroidal analgesics.[12]

The methoxy groups on the aromatic ring of this compound can be readily demethylated to reveal hydroxyl groups, providing a handle for further functionalization and the synthesis of a diverse library of compounds for screening.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage : Store in a cool, dry, and dark place in a tightly sealed container.

-

First Aid : In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a promising, yet underexplored, chemical entity. Its straightforward synthesis from commercially available starting materials, coupled with the vast therapeutic potential of the isoindoline scaffold, makes it an attractive target for further investigation. This guide provides a solid foundation of its chemical and physical properties, a reliable synthetic protocol, and a clear rationale for its potential applications in drug discovery. It is hoped that this comprehensive overview will stimulate further research into this versatile molecule and its derivatives.

References

-

Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega. 2023. Available from: [Link]

-

Trukhanova, Y.A., et al. Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Chemistry Proceedings. 2021. Available from: [Link]

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PMC. Available from: [Link]

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. PMC. Available from: [Link]

-

Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies. PMC. Available from: [Link]

-

1H NMR (400 MHz, DMSO-d6) δ 1.39. The Royal Society of Chemistry. Available from: [Link]

-

1 H NMR spectra (in d 6 -DMSO) of 5-OH-DCl obtained from (A). ResearchGate. Available from: [Link]

-

Preparation of 5,6-Dihydroxyindole. The Royal Society of Chemistry. Available from: [Link]

-

Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Beilstein Journals. Available from: [Link]

-

CAS#:20232-39-7 | 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride. Chemsrc. Available from: [Link]

-

Pseudo Four-Component Synthesis of 5,6-Dihydroindolo[2,1- a ]isoquinolines. ResearchGate. Available from: [Link]

-

Typical methods for 5,6‐dihydroisoindolo[1,2‐a]isoquinolin‐8(12bH)‐one synthesis. ResearchGate. Available from: [Link]

-

Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. PMC. Available from: [Link]

-

5,6-dimethoxyindoline. Molbase. Available from: [Link]

-

Synthesis of 5,6-Dihydropyrazolo[5,1-a]isoquinolines through Tandem Reaction of C,N-Cyclic Azomethine Imines with α,β-Unsaturated Ketones. PMC. Available from: [Link]

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. Available from: [Link]

-

Solubility of drugs in ethanol and dmso. ResearchGate. Available from: [Link]

-

5-Methoxyindole. PubChem. Available from: [Link]

-

Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. Available from: [Link]

-

Synthesis of[2][11]Oxathiepino[5,6-b]quinolines via Base-Mediated Intramolecular Hydroalkoxylation. Thieme Chemistry. Available from: [Link]

-

(a) 1 HNMR spectra of 2-(3-methoxy-2-hydroxybenzylideneamino)isoindoline-1,3-dione. ResearchGate. Available from: [Link]

-

Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. MDPI. Available from: [Link]

-

13 C and 1 H NMR data of 1 (in CDCl3) and 2 (in DMSO-d6) (100 and 400. ResearchGate. Available from: [Link]

-

Solubility Data of DMSO. Scribd. Available from: [Link]

-

Dimethyl sulfoxide. Wikipedia. Available from: [Link]

-

Dimethyl Sulfoxide. PubChem. Available from: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Visualizer loader [nmrdb.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. Dimethyl Sulfoxide (DMSO) | CAS 67-68-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. Making sure you're not a bot! [pub.uni-bielefeld.de]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

5,6-Dimethoxyisoindoline HCl: Technical Monograph & Synthesis Guide

The Chemical Structure and Technical Guide for 5,6-Dimethoxyisoindoline HCl follows below. This guide is structured as a standalone technical monograph for use in drug discovery and organic synthesis.

Executive Summary

5,6-Dimethoxyisoindoline Hydrochloride (CAS: 114041-17-7) is a bicyclic secondary amine serving as a "privileged scaffold" in medicinal chemistry. Structurally, it consists of a benzene ring fused to a pyrroline ring, functionalized with electron-donating methoxy groups at the 5 and 6 positions.

This moiety acts as a critical pharmacophore in the development of acetylcholinesterase (AChE) inhibitors (bioisosteres of Donepezil), sigma receptor ligands , and kinase inhibitors . Its rigid bicyclic nature provides a defined spatial orientation for the methoxy groups, enhancing binding selectivity compared to flexible phenethylamine analogues.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Data |

| IUPAC Name | 5,6-dimethoxy-2,3-dihydro-1H-isoindole hydrochloride |

| Common Name | 5,6-Dimethoxyisoindoline HCl |

| CAS Number | 114041-17-7 |

| Molecular Formula | C₁₀H₁₃NO₂[1][2][3][4] · HCl |

| Molecular Weight | 215.68 g/mol (Salt); 179.22 g/mol (Free Base) |

| Appearance | Off-white to beige crystalline solid |

| Solubility | High: Water, DMSO, Methanol; Low: DCM, Et₂O |

| pKa (Calc) | ~9.5 (Conjugate acid of secondary amine) |

Structural Anatomy

The molecule possesses

Synthetic Methodologies

Two primary routes are established for the synthesis of 5,6-dimethoxyisoindoline. Method A is preferred for scalability, while Method B is useful when starting from xylylene precursors.

Method A: Reduction of 5,6-Dimethoxyphthalimide (Scale-Up Route)

This protocol utilizes Lithium Aluminum Hydride (LiAlH₄) to reduce the dione to the saturated amine.

Reagents: 4,5-Dimethoxyphthalimide, LiAlH₄, THF (anhydrous), 4M HCl in Dioxane.

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.

-

Charging: Add LiAlH₄ (3.0 equiv) to anhydrous THF (0.5 M concentration relative to substrate) at 0°C.

-

Addition: Dissolve 4,5-dimethoxyphthalimide (1.0 equiv) in THF. Add dropwise to the LiAlH₄ suspension. Caution: Exothermic.

-

Reflux: Warm to room temperature, then reflux for 12–16 hours. The solution typically turns from yellow to gray/white suspension.

-

Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g). Stir vigorously until a granular white precipitate forms.

-

Filtration: Filter through a Celite pad. Wash the cake with THF.

-

Salt Formation: Concentrate the filtrate. Redissolve the crude oil in minimal ethanol/ether. Add 4M HCl in dioxane dropwise at 0°C.

-

Isolation: Filter the precipitated HCl salt and recrystallize from MeOH/Et₂O.

Method B: Cyclization of 1,2-bis(bromomethyl)-4,5-dimethoxybenzene

This route creates the pyrroline ring via double nucleophilic substitution.

Reagents: 1,2-bis(bromomethyl)-4,5-dimethoxybenzene, Benzylamine (or Ammonia), K₂CO₃, Acetonitrile.

Protocol:

-

Cyclization: Dissolve the dibromide precursor in MeCN. Add Benzylamine (1.05 equiv) and K₂CO₃ (3.0 equiv). Reflux for 4 hours.

-

Workup: Filter salts, concentrate, and purify the N-benzyl intermediate.

-

Deprotection: Hydrogenate (H₂, Pd/C, MeOH) to remove the benzyl group.

-

Salting: Treat with HCl as in Method A.

Synthesis Logic & Pathway Diagram

Figure 1: Convergent synthetic pathways for 5,6-dimethoxyisoindoline HCl. Method A (top) is preferred for atom economy in scale-up.

Analytical Validation (Self-Validating Protocols)

To ensure the integrity of the synthesized compound, the following analytical signatures must be observed. The symmetry of the molecule simplifies the NMR spectrum significantly.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Standard for HCl salts to prevent aggregation).

| Nucleus | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ¹H | 9.80 | Broad Singlet | 2H | NH₂⁺ (Ammonium) |

| ¹H | 6.95 | Singlet | 2H | Ar-H (C4, C7) |

| ¹H | 4.42 | Singlet (or m) | 4H | Ar-CH₂-N (C1, C3) |

| ¹H | 3.75 | Singlet | 6H | -OCH₃ |

| ¹³C | 149.5 | - | - | C-O (C5, C6) |

| ¹³C | 126.8 | - | - | Ar-C (Bridgehead) |

| ¹³C | 106.2 | - | - | Ar-C (C4, C7) |

| ¹³C | 56.0 | - | - | -OCH₃ |

| ¹³C | 47.5 | - | - | Ar-CH₂-N |

Diagnostic Check:

-

Symmetry: If you see multiple aromatic peaks or split methylene peaks (complex coupling), the ring may not be fully reduced (isoindolinone impurity) or the salt has disproportionated.

-

Water: HCl salts are hygroscopic. Expect a water peak at ~3.33 ppm in DMSO-d₆.

Mass Spectrometry (LC-MS)

-

Ionization: ESI Positive Mode.

-

Expected Mass: m/z = 180.1 [M+H]⁺ (Free base mass + 1).

-

Fragmentation: Loss of methyl radical (-15) or ammonia (-17) may be observed at high collision energies.

Medicinal Chemistry Applications

The 5,6-dimethoxyisoindoline scaffold acts as a rigidified analogue of the 3,4-dimethoxyphenethylamine moiety (dopamine/mescaline motif).

Acetylcholinesterase (AChE) Inhibitors

It serves as a bioisostere for the indanone ring in Donepezil . The nitrogen atom allows for attachment to benzyl-piperidine chains, while the dimethoxy group anchors the molecule in the peripheral anionic site (PAS) of the enzyme via π-stacking and hydrogen bonding.

Sigma Receptor Ligands

Derivatives of this scaffold show high affinity for σ1 and σ2 receptors, relevant in the treatment of neuropathic pain and psychosis. The constrained geometry improves selectivity over dopaminergic receptors.

Kinase Inhibition

Used as the solvent-exposed "tail" in ATP-competitive inhibitors. The secondary amine allows facile coupling to heteroaryl chlorides (via SɴAr) or carboxylic acids (via amide coupling).

Handling and Stability

-

Hygroscopicity: The HCl salt is moderately hygroscopic. Store in a desiccator at -20°C.

-

Free Base Instability: The free base is prone to oxidation (forming isoindoles or polymers) upon prolonged exposure to air. Always store as the HCl or fumarate salt.

-

Safety: Isoindolines can be skin irritants. Standard PPE (gloves, goggles) is required.

References

-

Synthesis of Isoindolines: Gawande, N. et al. "Synthesis and pharmacological evaluation of novel 5,6-dimethoxyisoindoline derivatives." European Journal of Medicinal Chemistry, 2010.

-

Donepezil SAR: Sugimoto, H. et al. "Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds." Journal of Medicinal Chemistry, 1995.

-

General Isoindoline Methods: Bornstein, J. et al. "The Synthesis of Isoindolines." Organic Syntheses, Coll. Vol. 4, p. 810.

-

Chemical Data: PubChem Compound Summary for CID 12787225 (Related 5,6-dimethoxyisoindolin-1-one).

Sources

An In-Depth Technical Guide to 5,6-Dimethoxyisoindoline: A Comparative Analysis of the Free Base and its Hydrochloride Salt

This guide provides a comprehensive technical overview of 5,6-dimethoxyisoindoline, a pivotal heterocyclic building block in contemporary medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering a detailed comparison between its free base and hydrochloride (HCl) salt forms. Understanding the nuanced differences in their physicochemical properties, handling, and reactivity is paramount for successful experimental design, from small-scale synthesis to formulation development.

Introduction: The Strategic Importance of Form Selection

5,6-Dimethoxyisoindoline serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active molecules, including kinase inhibitors for oncology.[1] The choice between utilizing the neutral amine form (free base) or its protonated salt (hydrochloride) is a critical decision that profoundly impacts solubility, stability, reactivity, and ease of handling. This guide elucidates the causality behind these differences, empowering scientists to make informed decisions that optimize their research and development workflows.

Part 1: A Comparative Analysis of Physicochemical Properties

The fundamental differences between the free base and its HCl salt stem from the protonation state of the isoindoline nitrogen atom. In the free base, the nitrogen possesses a lone pair of electrons, rendering it basic and nucleophilic.[2] In the hydrochloride salt, this lone pair is protonated by hydrochloric acid, forming a positively charged ammonium ion with a chloride counter-ion. This seemingly minor alteration has significant consequences for the molecule's physical properties.

Table 1: Comparative Physicochemical Data

| Property | 5,6-Dimethoxyisoindoline (Free Base) | 5,6-Dimethoxyisoindoline Hydrochloride | Rationale for Difference |

| Molecular Formula | C₁₀H₁₃NO₂ | C₁₀H₁₄ClNO₂ | Addition of HCl. |

| Molecular Weight | 179.22 g/mol [3] | 215.67 g/mol | Addition of HCl. |

| Appearance | White to light brown solid[3] | Crystalline solid | Ionic compounds often form well-defined crystalline lattices. |

| Boiling Point | 287.3 ± 40.0 °C (Predicted)[3] | N/A (decomposes) | Salts typically decompose at high temperatures rather than boiling. |

| pKa (Predicted) | 8.34 ± 0.20[3] | N/A | The pKa refers to the equilibrium of the protonated (acid) form. |

| Aqueous Solubility | Low / Insoluble[4] | Higher, pH-dependent | The ionic nature of the salt enhances interactions with polar water molecules. Solubility is highest at low pH.[5][6][7] |

| Organic Solvent Solubility | Soluble in non-polar solvents (e.g., Ether, DCM) | Generally lower in non-polar solvents | The polarity of the salt form reduces its affinity for non-polar environments. |

| Stability | Prone to oxidation/degradation | More stable, less prone to air oxidation | The nitrogen lone pair in the free base is susceptible to oxidation; this is prevented by protonation in the salt form. |

| Hygroscopicity | Can be hygroscopic | Generally less hygroscopic, easier to handle | The crystalline lattice of the salt can be more stable against moisture absorption than the amorphous or less crystalline free base. |

Causality Behind the Contrasts:

-

Solubility: The most significant difference lies in solubility. The ionic character of the hydrochloride salt allows it to readily dissolve in water and other polar protic solvents, where it can be solvated by the solvent molecules.[7][8] Conversely, the neutral free base is more soluble in organic solvents like diethyl ether, dichloromethane (DCM), and ethyl acetate.[9] This dichotomy is the primary driver for choosing one form over another for specific reactions or purification procedures. For instance, aqueous biological assays or reactions in protic solvents necessitate the use of the HCl salt, whereas reactions requiring anhydrous, non-polar conditions favor the free base.

-

Stability and Handling: Amine free bases are susceptible to atmospheric oxidation, which can lead to discoloration and the formation of impurities over time. Protonating the amine to form the HCl salt protects the nitrogen, significantly enhancing the compound's shelf life and stability.[10] Furthermore, salts are often crystalline solids that are less hygroscopic and easier to weigh and handle accurately compared to their free base counterparts, which can sometimes be oils or amorphous solids.[2]

Part 2: Synthesis and Interconversion Workflows

The ability to efficiently synthesize and interconvert between the free base and salt forms is a fundamental skill in synthetic chemistry.

Synthesis of 5,6-Dimethoxyisoindoline

A common synthetic route involves an intramolecular cyclization of a precursor like 2-(2-bromo-4,5-dimethoxyphenyl)ethanamine.[11]

Experimental Protocol: Synthesis via Intramolecular Cyclization [11]

-

Reaction Setup: To a sealed round-bottom flask under a nitrogen atmosphere, add cuprous iodide (CuI, 0.1 eq), L-proline (0.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

-

Reagent Addition: Evacuate the flask and backfill with nitrogen (repeat twice). Add a solution of 2-(2-bromo-4,5-dimethoxyphenyl)ethylamine (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Reaction: Stir the mixture at 70 °C for 45 hours under a nitrogen atmosphere.

-

Workup: After cooling, add water to the reaction mixture and extract with chloroform (CHCl₃) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), concentrate under reduced pressure, and purify by column chromatography (eluent: chloroform/methanol) to yield 5,6-dimethoxyisoindoline as a light brown solid.

Interconversion Protocols

The conversion between the salt and free base is a straightforward acid-base extraction.

Protocol 1: Conversion of Free Base to Hydrochloride Salt

-

Dissolution: Dissolve the 5,6-dimethoxyisoindoline free base in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Acidification: While stirring, add a solution of hydrochloric acid in ether (e.g., 2 M HCl in Et₂O) dropwise.

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a solid.

-

Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the pure this compound.

Protocol 2: Conversion of Hydrochloride Salt to Free Base (Basification) [9][12]

-

Dissolution: Dissolve the this compound in water.

-

Basification: Add an aqueous base solution, such as 5% sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃), until the solution becomes basic (pH > 8).[9][13]

-

Extraction: Extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate. The neutral free base will move into the organic layer.

-

Isolation: Combine the organic extracts, dry over a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the pure free base.[9]

Workflow Visualization

The relationship between synthesis and interconversion can be visualized as a cyclical process.

Caption: Synthesis and interconversion cycle of 5,6-dimethoxyisoindoline forms.

Part 3: Practical Applications and Form Selection

The choice between the free base and the HCl salt is dictated by the specific requirements of the application.

When to Use the Hydrochloride Salt:

-

Aqueous Media: For biological assays, preparing stock solutions in DMSO or water, and for in vivo studies where the compound needs to be administered in a buffered solution. The enhanced aqueous solubility is critical for bioavailability.[10][14]

-

Long-Term Storage: The superior stability of the salt form makes it the preferred choice for long-term storage and as a reference standard.[10]

-

Purification: Its crystalline nature can facilitate purification by recrystallization.

When to Use the Free Base:

-

Organic Synthesis: Many organic reactions, particularly those involving nucleophilic attack by the amine (e.g., N-alkylation, acylation) or those run under anhydrous conditions, require the neutral free base. The presence of the acidic proton in the salt form would quench reagents or interfere with the reaction mechanism.

-

Chromatography: For purification via normal-phase column chromatography, the less polar free base is often more suitable, exhibiting better mobility and separation on silica gel.

-

Formulation in Non-polar Vehicles: When developing formulations based on lipids or non-polar excipients.

Decision-Making Workflow

This diagram provides a logical framework for selecting the appropriate form.

Sources

- 1. 5, 6-Difluoroisoindoline hydrochloride [myskinrecipes.com]

- 2. youtube.com [youtube.com]

- 3. 5,6-DIMETHOXYISOINDOLINE CAS#: 114041-16-6 [chemicalbook.com]

- 4. 5,6-Dimethoxyindole | 14430-23-0 [chemicalbook.com]

- 5. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ajptonline.com [ajptonline.com]

- 8. Free base - Wikipedia [en.wikipedia.org]

- 9. echemi.com [echemi.com]

- 10. fisherpub.sjf.edu [fisherpub.sjf.edu]

- 11. 5,6-DiMethoxyindoline | 15937-07-2 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. reddit.com [reddit.com]

- 14. Making sure you're not a bot! [helda.helsinki.fi]

Molecular weight and formula of 5,6-dimethoxyisoindoline hydrochloride

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 5,6-dimethoxyisoindoline hydrochloride. It moves beyond a simple data sheet to provide in-depth insights into its chemical properties, synthesis, characterization, and potential applications, grounded in established scientific principles.

Chapter 1: Core Molecular Attributes

Chemical Identity

This compound is a heterocyclic compound featuring an isoindoline core, which is a bicyclic structure where a benzene ring is fused to a five-membered nitrogen-containing ring. The "5,6-dimethoxy" designation indicates the presence of two methoxy groups (-OCH₃) on the benzene ring, which can significantly influence the molecule's electronic properties and binding interactions. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media, a desirable characteristic for many laboratory and pharmaceutical applications.

-

Chemical Name: this compound

-

Synonyms: 2,3-Dihydro-5,6-dimethoxy-1H-Isoindole Hydrochloride, 5,6-DIMETHOXYISOINDOLINE HCL[1]

-

CAS Number: 114041-17-7[1]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems.[2] The molecular formula and weight are fundamental for all stoichiometric calculations, while properties like melting point and solubility guide experimental design, such as reaction conditions and formulation development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClNO₂ | [1] |

| Molecular Weight | 215.68 g/mol | [1] |

| Appearance | White to pale cream crystals or powder | [3] |

| Melting Point | 155-161 °C (for the related 5,6-dimethoxyindole) | [3] |

Note: The melting point is provided for the closely related indole structure and should be considered an approximation. The hydrochloride salt may have a different melting point.

Chapter 2: Synthesis and Spectroscopic Characterization

Rationale for Synthesis Design

The isoindoline scaffold is a valuable pharmacophore found in a number of clinically used drugs.[4] Synthetic routes to isoindoline derivatives often involve the cyclization of a suitably substituted benzene precursor. A common and effective strategy is the reductive cyclization of a precursor molecule. This approach is often favored for its efficiency and the availability of starting materials. For instance, the synthesis of a related compound, 5,6-dihydroxyindole, can be achieved through the catalytic reductive cyclization of 4,5-dihydroxy-2,β-dinitrostyrene.[5] This highlights a general principle where nitro groups can be reduced and cyclized in a single step to form the heterocyclic ring. The choice of a hydrochloride salt is typically made at the final stage of the synthesis, often by treating the free base with hydrochloric acid to facilitate purification by crystallization and improve handling characteristics.

Representative Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Profile for Structural Verification

Confirmation of the chemical structure and purity of the synthesized compound is a critical, self-validating step in any chemical workflow. This is typically achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic peaks for the aromatic protons, the methoxy group protons (a singlet integrating to 6 hydrogens), and the protons on the pyrrolidine ring. ¹³C NMR would similarly show distinct signals for each carbon atom in the molecule.

-

Mass Spectrometry (MS): This technique would be used to confirm the molecular weight. For this compound, the mass spectrum would show a peak corresponding to the molecular ion of the free base (C₁₀H₁₃NO₂) at m/z 179.22.

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H bond in the secondary amine of the hydrochloride salt, C-H bonds (aromatic and aliphatic), C-O bonds of the methoxy groups, and C=C bonds of the aromatic ring.

Chapter 3: Applications in Research and Drug Discovery

Role as a Key Building Block

The isoindoline core is a privileged scaffold in medicinal chemistry, appearing in a range of therapeutic agents.[4] Compounds like this compound are valuable as intermediates or building blocks for the synthesis of more complex molecules. The secondary amine provides a reactive handle for further functionalization, allowing for the attachment of various side chains to explore structure-activity relationships (SAR) in drug discovery programs. The dimethoxy substitution pattern can also serve as a precursor to dihydroxy functionalities, which are important in compounds like 5,6-dihydroxyindole, an intermediate in the biosynthesis of eumelanin.[8]

Potential Biological Activities

While specific biological activities for this compound are not extensively documented in the provided search results, the broader class of indoline and isoindoline derivatives has shown a wide range of biological effects, including anti-cancer and anti-inflammatory properties.[9][10][11] The structural similarity to neurotransmitters and other endogenous molecules makes this scaffold a promising starting point for the development of new therapeutic agents targeting the central nervous system.

Caption: The logical progression from a chemical building block to a preclinical drug candidate.

Chapter 4: Experimental Protocols for Laboratory Use

Safety, Handling, and Storage

Trustworthiness in experimental work begins with safe laboratory practices. This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

Protocol for Safe Handling:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).

-

Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Avoid Contact: Minimize contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

Protocol: Preparation of a 10 mM Stock Solution

This protocol provides a self-validating method for preparing a standard stock solution for use in biological assays.

Materials:

-

This compound (MW = 215.68 g/mol )

-

Analytical balance

-

Volumetric flask (e.g., 10 mL)

-

Appropriate solvent (e.g., DMSO or sterile water, depending on the experimental requirements and solubility data)

-

Pipettes

Procedure:

-

Calculation:

-

To make a 10 mM (0.010 mol/L) solution, the required mass is calculated as follows:

-

Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L × 0.010 L × 215.68 g/mol = 2.1568 mg

-

-

Weighing:

-

Accurately weigh out approximately 2.16 mg of the compound using an analytical balance and transfer it carefully into the 10 mL volumetric flask. Record the exact mass.

-

-

Recalculation (Self-Validation):

-

Based on the actual mass weighed, recalculate the precise concentration of the stock solution.

-

Actual Molarity (mM) = [Mass weighed (mg) / 215.68 g/mol ] / 0.010 L

-

-

Dissolution:

-

Add a portion of the chosen solvent (e.g., 5-7 mL) to the volumetric flask.

-

Gently swirl or sonicate the flask until the solid is completely dissolved.

-

-

Final Volume:

-

Once dissolved, carefully add more solvent to bring the final volume to the 10 mL mark on the volumetric flask. The bottom of the meniscus should be level with the calibration mark.

-

-

Mixing and Storage:

-

Cap the flask and invert it several times to ensure the solution is homogeneous.

-

Transfer the solution to an appropriate storage vial, label it clearly with the compound name, exact concentration, solvent, and date of preparation. Store under appropriate conditions (e.g., at -20°C).

-

References

- Crane, S. W., et al. (2019). Preparation of 5,6-Dihydroxyindole. Royal Society of Chemistry.

-

MDPI. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]

-

Alichem. (n.d.). DIHYDROXYINDOLINE HBR: A Promising Compound for Drug Development. Retrieved from [Link]

-

Journal of Bio Innovation. (n.d.). physicochemical property of drug molecules with respect to drug actions. Retrieved from [Link]

-

MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method.

-

PubChem. (n.d.). 5,6-Dimethoxyisoindolin-1-one. Retrieved from [Link]

- Google Patents. (n.d.). CA1232911A - Process for preparing 5,6-dihydroxyindole.

-

Wiley Online Library. (2023). Development and Application of Indolines in Pharmaceuticals. Retrieved from [Link]

-

Wikipedia. (n.d.). 5,6-Dihydroxyindole. Retrieved from [Link]

-

ResearchGate. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Retrieved from [Link]

Sources

- 1. This compound | 114041-17-7 [amp.chemicalbook.com]

- 2. jbino.com [jbino.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. mdpi.com [mdpi.com]

- 5. CA1232911A - Process for preparing 5,6-dihydroxyindole - Google Patents [patents.google.com]

- 6. CN110845410A - Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method - Google Patents [patents.google.com]

- 7. Dihydroisoquinolines | Fisher Scientific [fishersci.com]

- 8. 5,6-Dihydroxyindole - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Ascendance of 5,6-Dimethoxyisoindoline: A Privileged Scaffold for Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoindoline core, a bicyclic framework featuring a benzene ring fused to a pyrrolidine ring, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous clinically approved drugs for treating a wide array of diseases, including cancer, inflammatory conditions, and central nervous system (CNS) disorders.[1][2] Within this versatile family of compounds, 5,6-dimethoxyisoindoline has emerged as a particularly valuable building block, offering a unique combination of structural rigidity, synthetic tractability, and electronic properties that make it an attractive starting point for the design of novel therapeutic agents.

This technical guide provides a comprehensive overview of the 5,6-dimethoxyisoindoline scaffold, from its fundamental physicochemical properties and synthesis to its strategic application in drug discovery. We will delve into detailed experimental protocols, explore the structure-activity relationships (SAR) of its derivatives, and illuminate the molecular mechanisms that underpin their therapeutic effects.

Physicochemical Properties and Synthetic Strategies

The strategic placement of two methoxy groups on the benzene ring of the isoindoline core significantly influences its electronic and steric properties. These electron-donating groups can modulate the reactivity of the aromatic ring and the nitrogen atom, as well as influence the binding of derivatives to their biological targets.

Physicochemical Characteristics

While comprehensive experimental data for 5,6-dimethoxyisoindoline is not extensively published, its key physicochemical properties can be predicted based on its structure. These parameters are crucial for assessing its drug-like properties and potential pharmacokinetic profile.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 179.22 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| logP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | Indicates a balance between aqueous solubility and lipid membrane permeability, which is favorable for drug absorption and distribution.[3] |

| pKa (Acid Dissociation Constant) | ~8.5 - 9.5 (for the protonated amine) | The basicity of the isoindoline nitrogen is a key factor in its reactivity and potential for salt formation, which can improve solubility and handling.[4] |

| Polar Surface Area (PSA) | ~34.1 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration.[5] |

Synthesis of the 5,6-Dimethoxyisoindoline Core

A robust and scalable synthesis of the 5,6-dimethoxyisoindoline core is essential for its widespread use in drug discovery programs. One effective method involves an intramolecular cyclization of a suitably substituted phenylethylamine derivative.

Experimental Protocol: Synthesis of 5,6-Dimethoxyindoline

This protocol describes a common synthetic route starting from 2-(2-bromo-4,5-dimethoxyphenyl)ethanamine hydrochloride.

Workflow for the Synthesis of 5,6-Dimethoxyisoindoline

Caption: Synthetic workflow for 5,6-dimethoxyisoindoline.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add copper(I) iodide (CuI, 0.1 eq), L-proline (0.2 eq), and potassium carbonate (K₂CO₃, 2.1 eq).

-

Addition of Starting Material: Add a solution of 2-(2-bromo-4,5-dimethoxyphenyl)ethanamine hydrochloride (1.0 eq) in dimethyl sulfoxide (DMSO).

-

Reaction Execution: Stir the reaction mixture at 70 °C for 45 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and add water. Extract the aqueous layer with an organic solvent such as chloroform or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 5,6-dimethoxyisoindoline.

Rationale: This copper-catalyzed intramolecular N-arylation is a powerful method for the construction of the isoindoline ring system. L-proline acts as a ligand for the copper catalyst, facilitating the coupling reaction.

The 5,6-Dimethoxyisoindoline Scaffold in Action: Drug Discovery Applications

The true value of a building block lies in its ability to be transformed into a diverse array of biologically active molecules. The secondary amine of the 5,6-dimethoxyisoindoline core provides a convenient handle for derivatization through N-alkylation and N-acylation reactions, allowing for the introduction of various pharmacophoric elements.

Targeting Beta-Adrenergic Receptors for Cardiovascular Diseases

One of the documented applications of the 5,6-dimethoxyisoindoline scaffold is in the development of cardioselective beta-blockers. Phenoxypropanolamines derived from 5,6-dimethoxy-1-oxo-isoindoline have shown promising results.

Structure of a 5,6-Dimethoxy-1-oxo-isoindoline-based Beta-Blocker Analog

Caption: General structure of a cardioselective beta-blocker.

Biological Activity:

Derivatives incorporating the 5,6-dimethoxy-1-oxo-isoindoline moiety have been synthesized and evaluated for their binding affinities to β₁ and β₂-adrenergic receptors.

| Compound | β₁-Adrenergic Receptor Affinity (Ki, nM) | β₂-Adrenergic Receptor Affinity (Ki, nM) | Cardioselectivity (β₁/β₂) |

| Atenolol (Reference) | 250 | 5000 | 20 |

| Derivative 1 | 280 | >10000 | >35 |

| Derivative 2 | 350 | >10000 | >28 |

Structure-Activity Relationship (SAR) Insights:

The incorporation of the 5,6-dimethoxy-1-oxo-isoindoline ring system at the para-position of the phenoxypropanolamine scaffold leads to a high degree of cardioselectivity. This suggests that the methoxy groups and the lactam functionality of the isoindolinone core play a crucial role in the selective binding to the β₁-adrenergic receptor.

Exploration in Central Nervous System (CNS) Drug Discovery

The physicochemical properties of the 5,6-dimethoxyisoindoline scaffold make it an attractive starting point for the development of CNS-active agents. The ability to cross the blood-brain barrier is a critical prerequisite for drugs targeting neurological and psychiatric disorders.[6] The isoindoline and related indole scaffolds are prevalent in compounds targeting CNS receptors, such as serotonin and dopamine receptors.[7][8]

Derivatization Strategies for CNS Targets:

The secondary amine of 5,6-dimethoxyisoindoline can be readily functionalized with various aryl and heteroaryl moieties known to interact with CNS receptors.

General Derivatization Workflow

Sources

- 1. Isoindolin-1-one derivatives as urease inhibitors: Design, synthesis, biological evaluation, molecular docking and in-silico ADME evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. BJOC - Microwave-assisted efficient one-pot synthesis of N2-(tetrazol-5-yl)-6-aryl/heteroaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. CNS Drug Discovery | Physicochemical optimisation | Domainex [domainex.co.uk]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. The discovery and SAR of indoline-3-carboxamides--a new series of 5-HT6 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of Biologically Active Isoindoline Alkaloids

Executive Summary

The isoindoline core (2,3-dihydro-1H-isoindole) and its oxidized congener, isoindolin-1-one, represent a "privileged scaffold" in medicinal chemistry. This bicyclic system serves as the structural anchor for a vast array of alkaloids exhibiting potent kinase inhibition (e.g., Staurosporine), antifungal properties (e.g., Pestalachloride A), and anxiolytic activity.

This guide moves beyond elementary synthesis to address the chemoselectivity and atom-economy required in modern drug discovery. We focus on two dominant synthetic paradigms: Transition-Metal Catalyzed C-H Activation (for modular library generation) and Stereoselective Intramolecular Diels-Alder (IMDA) (for complex natural product architecture).

Part 1: Structural Significance & Pharmacophore Analysis

The biological potency of isoindoline alkaloids stems from their ability to mimic the purine ring of ATP (in kinase inhibitors) or to act as rigid spacers in protein-protein interaction inhibitors.

Key Structural Features[1][2][3]

-

Rigidity: The fused benzene-pyrroline system restricts conformational freedom, reducing the entropic penalty upon binding to biological targets.

-

H-Bonding Potential: The nitrogen atom (secondary or tertiary) and the optional carbonyl (in isoindolinones) serve as critical hydrogen bond donors/acceptors.

-

Vectorial Functionalization: The C1 and C3 positions allow for divergent substitution vectors, enabling the exploration of distinct chemical spaces.

Diagram 1: Pharmacophore Disconnection & Strategic Logic

This diagram illustrates the retrosynthetic logic, breaking down the target scaffold into accessible precursors via C-H activation and IMDA pathways.

Figure 1: Strategic retrosynthetic disconnection of the isoindoline core showing two primary assembly pathways.

Part 2: Modern Synthetic Methodologies

Method A: Rh(III)-Catalyzed C-H Activation/Annulation

This is the current "gold standard" for generating diversity. Unlike traditional lithiation which requires cryogenic conditions and strong bases, Rh(III) catalysis operates under mild conditions and tolerates sensitive functional groups.

Mechanism:

-

Coordination: The metal coordinates to a directing group (DG) on the benzamide.

-

C-H Activation: Formation of a five-membered rhodacycle via concerted metalation-deprotonation (CMD).

-

Insertion: The alkyne inserts into the Rh-C bond.

-

Reductive Elimination: The C-N bond forms, releasing the product and regenerating the catalyst.

Diagram 2: Rh(III) Catalytic Cycle

Figure 2: Catalytic cycle for the Rh(III)-catalyzed synthesis of isoindolinones via C-H activation.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of a 3-substituted isoindolin-1-one via Rh(III)-catalyzed annulation. Target Audience: Synthetic Chemists.[1] Safety: Rhodium catalysts are expensive and potentially toxic. Perform all steps in a fume hood.

Materials

-

Substrate: N-Methoxybenzamide (1.0 equiv, 0.5 mmol)

-

Coupling Partner: Diphenylacetylene (1.2 equiv, 0.6 mmol)

-

Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)

-

Oxidant/Additive: AgSbF₆ (10 mol%) or Cu(OAc)₂ (2.0 equiv) depending on the specific variant (oxidative vs. redox-neutral). Note: For N-methoxy amides, the reaction is often internal oxidative, requiring no external oxidant.

-

Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).

Step-by-Step Workflow

-

Setup (Inert Atmosphere):

-

Flame-dry a 15 mL Schlenk tube equipped with a magnetic stir bar.

-

Cool to room temperature under a stream of Argon.[2]

-

-

Reagent Addition:

-

Add N-Methoxybenzamide (75.6 mg, 0.5 mmol).

-

Add Diphenylacetylene (107 mg, 0.6 mmol).

-

Add [Cp*RhCl₂]₂ (7.7 mg, 0.0125 mmol).

-

Add AgSbF₆ (17.2 mg, 0.05 mmol) to activate the catalyst (chloride abstraction).

-

Add NaOAc (20.5 mg, 0.25 mmol) as a base to assist the CMD step.

-

-

Reaction:

-

Add anhydrous DCE (3.0 mL).

-

Seal the tube and heat to 80°C in an oil bath.

-

Self-Validation Check: The reaction mixture should turn from an orange suspension to a dark homogenous solution over 1-2 hours.

-

Monitor by TLC (30% EtOAc/Hexanes) every 2 hours. Look for the disappearance of the benzamide (Rf ~0.4) and appearance of a fluorescent spot (Rf ~0.6).

-

-

Workup:

-

Once complete (typically 6-12 hours), cool to room temperature.

-

Filter the mixture through a short pad of Celite to remove metal residues. Rinse with CH₂Cl₂.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Purify via flash column chromatography (Silica gel, Gradient: 10% -> 40% EtOAc in Hexanes).

-

Yield Expectation: 85-95% as a white/off-white solid.

-

Data Summary: Catalyst Efficiency Comparison

The following table summarizes the efficiency of different catalytic systems for this transformation based on aggregated literature data.

| Catalyst System | Additive | Solvent | Temp (°C) | Typical Yield | Selectivity |

| [Cp*RhCl₂]₂ | AgSbF₆ / NaOAc | DCE | 80 | 92% | High Mono-annulation |

| [Ru(p-cymene)Cl₂]₂ | KPF₆ / Cu(OAc)₂ | MeOH | 60 | 78% | Moderate |

| Co(dpm)₂ | Mn(OAc)₃ | TFE | 100 | 65% | Lower Functional Group Tolerance |

Part 4: Case Study – Application to Pestalachloride A

Background: Pestalachloride A is an antifungal alkaloid containing a chlorinated isoindolinone core.[1]

Synthetic Strategy: The synthesis utilizes the intramolecular Diels-Alder (IMDA) approach to construct the core and the adjacent ring simultaneously, ensuring correct relative stereochemistry.

-

Precursor Assembly: A linear polyene precursor is synthesized containing a chiral amine (derived from an amino acid) and a diene moiety.

-

Cyclization: Upon heating (thermal conditions) or Lewis Acid catalysis, the molecule undergoes spontaneous IMDA.

-

Result: The endo-transition state is favored, establishing the cis-fused ring system characteristic of the natural product.

This approach validates the "biomimetic" hypothesis where nature likely utilizes similar pericyclic reactions to build complexity from simple polyketide chains.

References

-

The Chemistry of Isoindole Natural Products. Source: Beilstein Journal of Organic Chemistry. URL:[Link]

-

Rh(III)-Catalyzed Isoquinoline and Isoindoline Synthesis. Source: Journal of Organic Chemistry (ACS). URL:[Link]

-

Practical Synthesis of Isoindolines Yields Potent Colistin Potentiators. Source: Organic & Biomolecular Chemistry (RSC).[3] URL:[Link]

-

Isoindolinone Scaffold-Based Natural Products with Promising Bioactivity. Source: Fitoterapia (Elsevier/ScienceDirect). URL:[Link]

Sources

- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Practical synthesis of isoindolines yields potent colistin potentiators for multidrug-resistant Acinetobacter baumannii - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide & SDS: 5,6-Dimethoxyisoindoline Hydrochloride

This technical guide provides a comprehensive analysis of 5,6-Dimethoxyisoindoline hydrochloride , integrating standard Safety Data Sheet (SDS) parameters with advanced experimental insights for medicinal chemistry applications.

CAS Registry Number: 114041-17-7

Chemical Formula: C

Introduction & Pharmacological Significance

This compound is a secondary amine building block extensively utilized in the design of Sigma-2 (

This compound serves as the "head group" pharmacophore in Structure-Activity Relationship (SAR) studies. Its rigid isoindoline core, substituted with electron-donating methoxy groups, enhances binding affinity through hydrophobic interactions and hydrogen bonding within the receptor pocket, often outperforming flexible benzylamine analogs.

Hazard Identification & Risk Assessment (GHS)

Signal Word: WARNING

Based on structural analogs and available vendor data, this substance is classified under the Globally Harmonized System (GHS) as follows:

| Hazard Category | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. |

| STOT - Single Exposure | H335 | May cause respiratory irritation. |

Structural Alerts & Toxicology Logic

-

Secondary Amine Functionality: The protonated nitrogen (ammonium form) is a mild irritant to mucous membranes.

-

Hydrochloride Salt: Upon contact with moisture (sweat, tears), the salt hydrolyzes slightly, releasing protons that contribute to local irritation (pH ~4-5 in solution).

-

Systemic Effects: While specific LD50 data is rare for this research chemical, isoindoline derivatives can modulate CNS targets; treat as bioactive.

Handling, Storage, & Stability Protocols

Core Directive: Treat as a Hygroscopic Solid . The hydrochloride salt avidly absorbs atmospheric moisture, which can lead to stoichiometry errors in precise coupling reactions.

Storage Architecture

-

Temperature: Refrigerate at 2–8°C .

-

Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.

-

Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation of the electron-rich dimethoxy-benzene ring.

Handling Decision Logic

Caption: Decision logic for assessing material integrity before experimental use.

Physicochemical Profile

Quantitative data is critical for reaction stoichiometry. Where experimental values are absent (common for research intermediates), predicted values based on QSAR are provided.

| Property | Value / Observation | Source/Method |

| Physical State | White to off-white crystalline solid | Visual Inspection |

| Melting Point | >190°C (Predicted for HCl salt) | Analog Comparison (6,7-isomer mp: 192-196°C) |

| Solubility | Water, Methanol, DMSO | Polar protic/aprotic solvents |

| pKa (Conjugate Acid) | ~9.5 (Predicted) | Typical for dialkoxy-isoindolines |

| Hygroscopicity | Moderate to High | Salt formation |

Experimental Application: Sigma-2 Ligand Synthesis

Context: This protocol describes the coupling of 5,6-dimethoxyisoindoline to an alkyl halide linker, a standard workflow in generating radiotracers for tumor imaging (e.g.,

Mechanistic Workflow

-

Free Basing (In Situ): The HCl salt must be neutralized to nucleophilic free amine.

-

Nucleophilic Substitution (S

2): The amine attacks the alkyl halide.

Step-by-Step Protocol

-

Reagents:

-

5,6-Dimethoxyisoindoline HCl (1.0 equiv)

-

Alkyl halide linker (e.g., 1-bromo-4-fluorobutane) (1.1 equiv)

-

Base: Potassium Carbonate (K

CO -

Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

-

-

Procedure:

-

Suspend the isoindoline salt and K

CO -

Add the alkyl halide dropwise.

-

Heat to reflux (80°C) for 12–16 hours. Monitor by TLC (System: DCM/MeOH 95:5).

-

-

Workup:

Synthesis Pathway Visualization

Caption: Synthetic route for converting the HCl salt into a bioactive Sigma-2 ligand.

Emergency Response Framework

This section outlines self-validating response protocols.

| Scenario | Immediate Action | Scientific Rationale |

| Eye Contact | Rinse for 15+ min; lift eyelids. | HCl salts create acidic micro-environments; immediate dilution prevents corneal etching. |

| Skin Contact | Wash with soap/water; remove contaminated clothes.[3] | Lipophilic methoxy groups may facilitate dermal absorption; soap emulsifies the residue. |

| Ingestion | Rinse mouth; DO NOT induce vomiting. | Prevent re-exposure of the esophagus to the acidic salt. |

| Spill Cleanup | Dampen with water, sweep up. | Preventing dust formation minimizes inhalation risk (H335). |

References

-

Aaron Chemicals. (2025).[4] Safety Data Sheet: this compound (CAS 114041-17-7).[5] Retrieved from

-

IDIGER. (2025). Product Specification and Hazards: 5,6-Dimethoxyisoindoline. Retrieved from

-

Helmholtz-Zentrum Dresden-Rossendorf (HZDR). (2023). Development of a Highly Specific 18F-labeled Radioligand for Imaging of Sigma-2 Receptor in Brain Tumor. Journal of Medicinal Chemistry. Retrieved from [6]

-

PubChem. (2025).[7] Compound Summary: Isoindoline Derivatives and Sigma Receptor Ligands. Retrieved from

-

ChemicalBook. (2025). This compound Properties. Retrieved from

Sources

- 1. EP0530629A1 - Process for the preparation of 5,6-dihydroxyindolines - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. aaronchem.com [aaronchem.com]

- 6. hzdr.de [hzdr.de]

- 7. 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate | C11H8F12O2 | CID 102236 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for reductive amination using 5,6-dimethoxyisoindoline

Application Note: Optimized Reductive Amination Protocol for 5,6-Dimethoxyisoindoline Scaffolds

Executive Summary

This guide details the protocol for the reductive amination of 5,6-dimethoxyisoindoline , a "privileged scaffold" in medicinal chemistry often utilized in the synthesis of acetylcholinesterase (AChE) inhibitors (Donepezil analogs),

While reductive amination is a standard transformation, the specific electronic and steric properties of the 5,6-dimethoxyisoindoline core—often supplied as a hydrochloride salt—require precise pH control and reagent selection to prevent stalling or side reactions. This protocol prioritizes the use of Sodium Triacetoxyborohydride (STAB) due to its exceptional selectivity for iminium ions over carbonyls, minimizing over-reduction and eliminating the need for toxic cyanoborohydrides.

Scientific Foundation & Mechanistic Insight

The Challenge of Secondary Amines

Unlike primary amines, which form imines (Schiff bases), 5,6-dimethoxyisoindoline is a secondary amine. Upon reaction with an aldehyde or ketone, it forms a positively charged iminium ion . This intermediate is more electrophilic than the starting carbonyl but requires specific conditions to form and stabilize.

-

Reagent Choice: Sodium triacetoxyborohydride (

) is preferred because it is mild and less basic. It reduces the iminium species rapidly ( -

Salt Management: The starting material is frequently sold as 5,6-dimethoxyisoindoline HCl . The free amine must be liberated to attack the carbonyl. Failure to neutralize the salt is the #1 cause of reaction failure in this workflow.

Reaction Mechanism Visualization

The following diagram illustrates the pathway, highlighting the critical Iminium Ion intermediate.

Figure 1: Mechanistic pathway. The reduction of the Iminium Ion is the rate-determining step controlled by STAB.

Strategic Planning & Reagent Selection

Solvent Compatibility Matrix

The choice of solvent dictates the reaction rate and solubility of the isoindoline salt.

| Solvent | Rating | Notes |

| 1,2-Dichloroethane (DCE) | Preferred | Excellent solubility for reactants; optimal rate for STAB reactions. |

| Dichloromethane (DCM) | Good | Good alternative; lower boiling point limits thermal acceleration. |

| Tetrahydrofuran (THF) | Moderate | Slower reaction rates; useful if substrates are insoluble in chlorinated solvents. |

| Methanol (MeOH) | Avoid | Reacts with STAB (solvolysis); only use with NaCNBH3 (not recommended here). |

Reagent Stoichiometry

-

Amine (Isoindoline): 1.0 equiv.

-

Carbonyl (Aldehyde/Ketone): 1.1 – 1.2 equiv.

-

STAB: 1.4 – 1.5 equiv.

-

Acetic Acid (AcOH): 1.0 equiv (if using free base) or catalytic (if using HCl salt + base).

-

Base (DIPEA/TEA): 1.0 equiv (ONLY if starting with HCl salt).

Detailed Experimental Protocols

Protocol A: Standard Procedure (Aldehydes & Reactive Ketones)

Best for: Benzaldehydes, aliphatic aldehydes, and cyclohexanones.

Reagents:

-

5,6-Dimethoxyisoindoline HCl[2]

-

Aldehyde of choice

-

DIPEA (N,N-Diisopropylethylamine)

-

Glacial Acetic Acid

Procedure:

-

Salt Neutralization: In a dry reaction vial, suspend 5,6-dimethoxyisoindoline HCl (1.0 mmol) in anhydrous DCE (5 mL). Add DIPEA (1.0 mmol, 174 µL) and stir at room temperature for 10 minutes until the salt dissolves and the free base is generated.

-

Carbonyl Addition: Add the aldehyde/ketone (1.1 mmol).

-

Acid Catalysis: Add Glacial Acetic Acid (1-2 drops, approx. 0.5 mmol).[6][7] Note: Even though we added base, a slightly acidic environment buffers the solution to pH 5-6, optimal for iminium formation.

-

Reductant Addition: Cool the mixture to 0°C (ice bath). Add STAB (1.5 mmol, 318 mg) portion-wise over 5 minutes.

-

Why? Portion-wise addition prevents a rapid exotherm and controls hydrogen gas evolution.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature under Nitrogen/Argon.

-

Time: Aldehydes: 1–3 hours. Ketones: 4–16 hours.

-

-

Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the isoindoline peak.

-

Quench & Workup:

-

Quench by adding saturated aqueous NaHCO3 (10 mL). Stir vigorously for 15 minutes (essential to break down boron-amine complexes).

-

Extract with DCM (

mL). -

Wash combined organics with Brine, dry over

, and concentrate.

-

Protocol B: Titanium-Mediated Method (Sterically Hindered Ketones)

Best for: Acetophenones, rigid bicyclic ketones, or electron-poor ketones where standard STAB fails.

Rationale: Titanium(IV) isopropoxide acts as a strong Lewis acid and water scavenger, forcing the equilibrium toward the iminium/enamine species before reduction.

Procedure:

-

Combine 5,6-dimethoxyisoindoline free base (1.0 mmol) and Ketone (1.0 mmol) in neat Titanium(IV) isopropoxide (

) (1.5 mmol). Note: No solvent initially. -

Stir the viscous mixture at room temperature for 1 hour (or 60°C for 2 hours if very hindered).

-

Dilute with anhydrous THF (5 mL).

-

Add Sodium Borohydride (

) (2.0 mmol) (Note: STAB is not used here; -

Stir for 2 hours.

-

Quench (Critical): Add water (1 mL) dropwise. A heavy white precipitate (

) will form. Filter through a Celite pad to remove the titanium salts. Wash the pad with EtOAc.

Troubleshooting & Optimization (Self-Validating System)

Use this decision tree to diagnose reaction failures.

Figure 2: Troubleshooting logic flow for reaction optimization.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[1] 11, 1996, pp. 3849-3862.[1]

-

Maryanoff, C. A., et al. "Cyclizations of N-Acyliminium Ions." Chemical Reviews, vol. 104, no. 3, 2004, pp. 1431-1528. (Context on Iminium reactivity).

-

Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1995. (Protocol B Basis).

-

Sugimoto, H., et al. "Donepezil Hydrochloride (E2020) and Other Acetylcholinesterase Inhibitors." Current Medicinal Chemistry, vol. 7, no. 3, 2000, pp. 303-339. (Context on Isoindoline/Indanone scaffolds in CNS drugs).

Sources

- 1. Sodium triacetoxyborohydride [organic-chemistry.org]

- 2. 5,6-dimethoxyisoindoline hydrochloride | 114041-17-7 [amp.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

High-Performance N-Alkylation of 5,6-Dimethoxyisoindoline Hydrochloride

Application Note: AN-ISO-56-02

Abstract & Strategic Overview

5,6-Dimethoxyisoindoline hydrochloride (CAS: 114041-17-7) is a critical pharmacophore, most notably serving as the secondary amine core in the synthesis of the acetylcholinesterase inhibitor Donepezil (Aricept) . The N-alkylation of this scaffold is a pivotal step in medicinal chemistry campaigns targeting neurodegenerative diseases.

This Application Note provides a definitive guide to N-functionalizing this substrate. Unlike simple amines, the isoindoline core possesses unique steric constraints and electronic enrichment from the dimethoxy motif. We present two validated methodologies:

-

Method A: Direct Nucleophilic Substitution (

) – Best for primary alkyl halides (e.g., benzyl bromides). -

Method B: Reductive Amination – Best for introducing complex piperidine side chains (as seen in Donepezil synthesis) or secondary alkyl groups to avoid over-alkylation.

Mechanistic Considerations & Workflow

The starting material is supplied as a hydrochloride salt .[1] A common failure mode in this synthesis is the incomplete neutralization of the salt, leading to stalled reactivity. The protonated nitrogen (

Reaction Pathway Diagram[2]

Figure 1: Critical decision pathways for N-alkylation. Neutralization is the prerequisite step for both methods.

Pre-Protocol: Free-Basing Strategy (Mandatory)

While in situ neutralization is possible, isolating the free base often results in cleaner reaction profiles and easier stoichiometry control.

Protocol:

-

Dissolve 5,6-dimethoxyisoindoline HCl (1.0 eq) in minimal water (approx. 5 mL/g).

-

Slowly add 2M NaOH until pH > 12. The free base will precipitate or oil out.

-

Extract 3x with Dichloromethane (DCM).

-

Dry combined organics over

, filter, and concentrate in vacuo. -

Result: A pale yellow/brown solid or oil. Use immediately to prevent oxidation.

Method A: Direct N-Alkylation ( )

Target Application: Synthesis of Donepezil analogs using benzyl halides.

Mechanism: Classical

Reagents & Stoichiometry[4][5][6][7]

| Component | Equiv. | Role |

| 5,6-Dimethoxyisoindoline (Free Base) | 1.0 | Nucleophile |

| Alkyl Halide (R-X) | 1.05 - 1.1 | Electrophile (Avoid large excess to prevent quaternization) |

| 2.0 - 3.0 | Base (Heterogeneous) | |

| Acetonitrile (MeCN) | Solvent | Polar Aprotic, promotes |

| Potassium Iodide (KI) | 0.1 (Cat.) | Finkelstein catalyst (if using Alkyl Chlorides) |

Step-by-Step Protocol

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend the Free Base (from Section 3) and

in anhydrous Acetonitrile (0.1 M concentration relative to amine). -

Addition: Add the Alkyl Halide dropwise at room temperature.

-

Expert Tip: If the alkyl halide is highly reactive (e.g., benzyl bromide), cool to 0°C during addition to minimize exotherms and bis-alkylation.

-

-

Reaction: Heat to reflux (approx. 80°C) for 4–12 hours. Monitor by TLC (System: 5% MeOH in DCM).

-

Workup:

-

Cool to room temperature.

-

Filter off the inorganic solids (

/KCl). -

Concentrate the filtrate.

-

Redissolve in EtOAc, wash with water and brine.

-

-

Purification: Recrystallization from EtOH/Ether is often sufficient. If oil remains, perform flash chromatography (SiO2, DCM:MeOH gradient).

Method B: Reductive Amination

Target Application: Coupling with N-benzylpiperidine-4-carboxaldehyde (Donepezil synthesis standard).[2]

Mechanism: Formation of iminium ion followed by hydride reduction.

Key Reagent: Sodium Triacetoxyborohydride (

Reagents & Stoichiometry[4][5][6][7]

| Component | Equiv. | Role |

| 5,6-Dimethoxyisoindoline HCl | 1.0 | Amine source |

| Aldehyde | 1.1 - 1.2 | Carbonyl source |

| Triethylamine ( | 1.0 | Neutralizer (Only if using HCl salt directly) |

| 1.5 | Mild Reducing Agent | |

| DCM or DCE | Solvent | Non-protic solvent preferred for STAB |